N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methanesulfonylphenyl group and at position 2 with a sulfanylacetamide moiety linked to a 4-methylphenyl ring. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a valuable pharmacophore in drug design . The methanesulfonyl group at the phenyl ring is a strong electron-withdrawing substituent, which may enhance binding affinity to biological targets compared to other substituents like nitro or methyl groups .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-12-6-8-14(9-7-12)26-11-16(22)19-18-21-20-17(25-18)13-4-3-5-15(10-13)27(2,23)24/h3-10H,11H2,1-2H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNDDAFXDGPLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The sulfanyl group can be introduced through a nucleophilic substitution reaction using thiols and halogenated aromatic compounds. The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl and oxadiazole groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other 1,3,4-oxadiazole derivatives allow for comparative analysis of substituent effects, bioactivity, and toxicity. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : The target compound’s 3-methanesulfonylphenyl group may enhance enzyme inhibition compared to analogs with electron-donating groups (e.g., methyl or methoxy). For example, the 4-nitrophenyl substituent in compound 8q () showed potent α-glucosidase inhibition due to its EWG nature .
- Bulkier Substituents : The 1H-indol-3-ylmethyl group in 8g () improved butyrylcholinesterase (BChE) inhibition, suggesting that bulky hydrophobic groups enhance interaction with enzyme active sites .
Antimicrobial Activity :
- The target compound’s 4-methylphenylsulfanyl group is structurally similar to the 4-chlorophenyl substituent in compound 6f (), which exhibited broad-spectrum antimicrobial activity. However, the methanesulfonyl group may offer improved solubility and membrane penetration .
Toxicity :
- Compounds with halogenated aryl groups (e.g., 6f in ) generally showed low hemolytic activity, while those with nitro groups (e.g., 8h in ) exhibited higher cytotoxicity . The target compound’s methanesulfonyl group is expected to confer moderate toxicity, akin to sulfonamide derivatives .
Synthetic Routes :
- The target compound can be synthesized via a route analogous to : condensation of 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-N-(4-methylphenyl)sulfanyl acetamide in DMF/NaH .
Biological Activity
N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a 1,3,4-oxadiazole ring, which is known for its broad spectrum of biological activities. The structural complexity provided by the methanesulfonyl and sulfanyl groups enhances its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit notable anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines by targeting key enzymes involved in tumor growth and survival.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4h | A549 | <0.14 | Inhibition of topoisomerase and HDAC |
| 4f | C6 | 8.16 | Caspase-3 activation |
| 4i | L929 | 7.48 | Blocking growth factors |
The above table summarizes findings from studies that demonstrate the effectiveness of oxadiazole derivatives against various cancer cell lines. Notably, compound 4h exhibited an exceptional IC50 value, indicating potent cytotoxicity against lung cancer cells (A549) .
Antibacterial Activity
This compound has also shown promising antibacterial properties. Its mechanism involves the inhibition of bacterial enzymes and proteins essential for their survival. The presence of the methanesulfonyl group is particularly noteworthy as it enhances the compound's interaction with bacterial targets.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which are involved in inflammatory processes.
- Caspase Activation : The compound activates caspase-3, a crucial enzyme in apoptosis, leading to programmed cell death in cancer cells.
- Blocking Growth Factors : It interferes with various growth factors and signaling pathways that promote tumor proliferation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related oxadiazole compounds:
- A study on derivatives showed that certain compounds exhibited significant antiproliferative activity against human lung cancer cells (A549), with IC50 values ranging from 1.59 to 7.48 μM .
- Another investigation highlighted the ability of oxadiazole derivatives to inhibit MMP-9 enzyme activity, which is involved in cancer metastasis .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of hydrazide intermediates to form the oxadiazole ring and subsequent coupling with sulfanyl acetamide derivatives. Critical factors include:
- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) during reflux to prevent oxidation of sensitive groups like sulfanyl .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of oxadiazole precursor to acetamide) and maintain temperatures at 80–90°C to minimize side reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., methanesulfonyl proton signals at δ 3.2–3.4 ppm, aromatic protons in the 7.0–8.0 ppm range) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 433.08) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
- Target Specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm whether observed antimicrobial activity (e.g., against E. coli) is linked to specific enzyme inhibition (e.g., dihydrofolate reductase) .
- Structural Comparisons : Analyze substituent effects via SAR tables:
| Substituent (R) | Bioactivity (IC) | Source |
|---|---|---|
| 4-Methylphenyl (target) | 12.3 μM (Anticancer) | |
| 4-Chlorophenyl (analog) | 8.7 μM (Antimicrobial) | |
| 3-Methoxyphenyl (analog) | 23.5 μM (Antifungal) |
- Meta-Analysis : Cross-reference data from standardized assays (e.g., CLSI guidelines for antimicrobial testing) to eliminate protocol variability .
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energy barriers in oxadiazole ring formation .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) for cross-coupling steps .
- In Silico Screening : Dock derivatives into target protein structures (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina to prioritize synthesis .
Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Analyze degradation via LC-MS; sulfanyl groups may hydrolyze at pH < 3 .
- Light Sensitivity : Expose to UV-Vis light (254 nm) for 48 hours. Monitor photodegradation products using TLC and NMR .
- Plasma Stability : Incubate with human plasma (37°C, 1–24 hours). Precipitate proteins with acetonitrile and quantify parent compound via UPLC-PDA .
Interdisciplinary Research Questions
Q. How can the compound’s dual sulfonyl and sulfanyl groups be leveraged in materials science applications?
- Methodological Answer :
- Conductivity Studies : Measure charge transport properties in thin-film transistors (OFETs) using gold electrodes. Sulfonyl groups enhance electron-withdrawing capacity, while sulfanyl improves π-π stacking .
- Polymer Composites : Incorporate into polyaniline matrices via in-situ polymerization. Characterize thermal stability (TGA) and conductivity (four-point probe) .
Q. What mechanistic insights explain conflicting cytotoxicity data in cancer vs. normal cell lines?
- Methodological Answer :
- ROS Assays : Quantify reactive oxygen species (DCFDA probe) in MCF-7 vs. HEK293 cells. High ROS generation in cancer cells may correlate with selective toxicity .
- Apoptosis Pathways : Perform Western blotting for caspase-3/9 and PARP cleavage. The compound may activate intrinsic apoptosis only in p53-mutant lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
